7-Azido-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
7-Azido-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group at the 7-position adds unique reactivity, making this compound a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach involves the use of phosphorus oxychloride to cyclize pyrazole derivatives .
Industrial Production Methods: Industrial production methods for 7-Azido-1H-pyrazolo[3,4-C]pyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Azido-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in an inert solvent.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Corresponding substituted pyrazolopyridines.
Reduction: 7-Amino-1H-pyrazolo[3,4-C]pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
7-Azido-1H-pyrazolo[3,4-C]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: Employed in click chemistry for bioconjugation and labeling of biomolecules.
Material Science: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-Azido-1H-pyrazolo[3,4-C]pyridine depends on its application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity . The azido group can also facilitate the formation of covalent bonds with target proteins through cycloaddition reactions, leading to irreversible inhibition .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with similar biological activities but different substitution patterns.
1H-Pyrazolo[3,4-D]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring, offering different reactivity and biological properties.
Uniqueness: 7-Azido-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of the azido group, which provides distinct reactivity for cycloaddition reactions and potential for bioconjugation. This makes it a versatile intermediate in the synthesis of complex molecules and a valuable tool in chemical biology .
Properties
CAS No. |
918485-13-9 |
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Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
7-azido-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H4N6/c7-12-11-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) |
InChI Key |
LNWZVNMVNHJWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)N=[N+]=[N-] |
Origin of Product |
United States |
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